molecular formula C14H16N2O3S B3017974 Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 422526-39-4

Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

Cat. No. B3017974
CAS RN: 422526-39-4
M. Wt: 292.35
InChI Key: SXRBEOJBPSZPGR-UHFFFAOYSA-N
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Description

Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate, also known as MBQ-167, is a quinazoline derivative that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Antitumor Activity

Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate exhibits moderate antitumor activity against several human cancer cell lines. Notably, it shows sensitivity in CCRF-CEM leukemia cells. Researchers have explored its potential as an antitumor agent due to its 1,3-thiazolidin-4-one fragment, which contributes to its biological effects .

Antimicrobial Properties

The compound’s unique structure makes it an interesting candidate for antimicrobial studies. Researchers have investigated its effectiveness against various pathogens, including bacteria and fungi. Its potential as an antimicrobial agent warrants further exploration .

Anti-Tubercular Activity

Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate has demonstrated anti-tubercular properties. This finding is significant in the context of tuberculosis treatment and control .

Antiapoptotic Protein Bcl-2 Inhibition

Studies have suggested that this compound may act as an inhibitor of the antiapoptotic protein Bcl-2. Bcl-2 plays a crucial role in cell survival and apoptosis regulation. Investigating its potential as a Bcl-2 inhibitor could lead to novel therapeutic strategies .

Induction of Leukemia Cell Apoptosis

Researchers have observed that Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate induces apoptosis in leukemia cells. Understanding the underlying mechanisms and optimizing its apoptotic effects could have clinical implications .

Building Block for Drug Design

Due to its activated methylene group and reactive carboxylic group, this compound serves as a convenient building block for designing combinatorial libraries of biologically active molecules. Researchers can explore its potential in drug discovery and optimization .

properties

IUPAC Name

methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-8(2)16-12(17)10-6-5-9(13(18)19-3)7-11(10)15-14(16)20/h5-8H,4H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRBEOJBPSZPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

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